4-Bromo-1-ethanesulfonyl-1H-pyrazole

Cross-coupling chemistry Dehalogenation side reaction Suzuki–Miyaura reaction

4-Bromo-1-ethanesulfonyl-1H-pyrazole is a 4‑halogenated, N‑sulfonyl‑protected pyrazole derivative with the molecular formula C₅H₇BrN₂O₂S and a molecular weight of 239.09 g·mol⁻¹. The compound features a bromine atom at the pyrazole 4‑position, which serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions, and an ethanesulfonyl group at the N‑1 position that simultaneously protects the pyrazole N–H, modulates the electron density of the heterocycle, and increases lipophilicity relative to smaller sulfonyl analogs.

Molecular Formula C5H7BrN2O2S
Molecular Weight 239.09 g/mol
CAS No. 1006247-22-8
Cat. No. B3070783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethanesulfonyl-1H-pyrazole
CAS1006247-22-8
Molecular FormulaC5H7BrN2O2S
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1C=C(C=N1)Br
InChIInChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3
InChIKeyOLGHJLPCFKWOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethanesulfonyl-1H-pyrazole (CAS 1006247-22-8) – A Differentiated N-Protected Pyrazole Building Block for Cross-Coupling Chemistry


4-Bromo-1-ethanesulfonyl-1H-pyrazole is a 4‑halogenated, N‑sulfonyl‑protected pyrazole derivative with the molecular formula C₅H₇BrN₂O₂S and a molecular weight of 239.09 g·mol⁻¹ . The compound features a bromine atom at the pyrazole 4‑position, which serves as a reactive handle for palladium‑catalyzed cross‑coupling reactions, and an ethanesulfonyl group at the N‑1 position that simultaneously protects the pyrazole N–H, modulates the electron density of the heterocycle, and increases lipophilicity relative to smaller sulfonyl analogs . This bifunctional architecture positions the compound as a strategic intermediate in medicinal chemistry and agrochemical synthesis programs that require orthogonal reactivity at the pyrazole C‑4 and N‑1 positions.

Why 4-Bromo-1-ethanesulfonyl-1H-pyrazole Cannot Be Substituted by a Generic Pyrazole Halide Without Performance Consequences


4‑Bromo‑1‑ethanesulfonyl‑1H‑pyrazole occupies a narrow structural niche that is not interchangeable with other 4‑halopyrazole derivatives. The ethanesulfonyl protecting group simultaneously blocks unwanted N‑deprotonation and tautomerism that plague unprotected 4‑bromo‑1H‑pyrazole during cross‑coupling [1], while its steric and electronic profile differs measurably from that of the methylsulfonyl and propane‑2‑sulfonyl analogs. These differences translate into divergent reaction rates in Suzuki–Miyaura couplings, altered lipophilicity (logP), and distinct metabolic stability when the sulfonyl group is retained in downstream bioactive molecules. Procurement without explicit consideration of the sulfonyl substituent therefore risks poor cross‑coupling yields, incompatible physicochemical properties in the final target, and failure to meet the patent‑protected structural specifications of clinically validated pharmacophores that incorporate the ethanesulfonyl‑pyrazole motif [2].

Quantitative Differentiation Evidence for 4-Bromo-1-ethanesulfonyl-1H-pyrazole vs. Closest Analogs


Risk of Dehalogenation During Suzuki–Miyaura Coupling: 4‑Bromopyrazoles vs. 4‑Iodopyrazoles

In a systematic study of halogenated aminopyrazoles, 4‑bromopyrazole derivatives exhibited substantially lower dehalogenation than the corresponding 4‑iodopyrazoles under identical Suzuki–Miyaura conditions. While the study was conducted on aminopyrazole substrates, the electronic environment of the pyrazole C‑4 position is primarily governed by the halogen identity and the N‑1 substituent; thus the advantage of bromine over iodine is expected to extend to N‑sulfonyl‑protected systems such as 4‑bromo‑1‑ethanesulfonyl‑1H‑pyrazole [1]. This means that choosing the bromo compound over a 4‑iodo analog directly translates to higher coupling yields and easier purification of the desired biaryl product.

Cross-coupling chemistry Dehalogenation side reaction Suzuki–Miyaura reaction

Lipophilicity Control: Ethanesulfonyl vs. Methanesulfonyl Protection

Compound lipophilicity critically influences passive permeability, metabolic clearance, and off‑target promiscuity in drug candidates. The ethanesulfonyl group in 4‑bromo‑1‑ethanesulfonyl‑1H‑pyrazole provides a calculated XLogP of approximately 1.0–1.4, positioning it in an optimal range for oral bioavailability . In contrast, the methylsulfonyl analog 4‑bromo‑1‑(methylsulfonyl)‑1H‑pyrazole (CAS 1006202‑77‑2) is predicted to have an XLogP of approximately 0.5–0.8, while the propane‑2‑sulfonyl analog (CAS 2270913‑64‑7) is predicted to exceed 1.7 . The ethanesulfonyl variant thereby occupies a sweet spot that balances solubility and permeability without the excessive lipophilicity that can accompany larger alkyl sulfonyl groups.

Lipophilicity Drug-likeness Physicochemical property prediction

Patent‑Protected Pharmacophore Relevance in JAK Inhibitors

The ethanesulfonyl–pyrazole motif is a critical structural component of baricitinib, a marketed JAK1/JAK2 inhibitor [1]. In the baricitinib pharmacophore, the ethanesulfonyl group occupies a specific sub‑pocket of the JAK kinase domain and contributes to the compound’s selectivity profile (JAK1 IC₅₀ = 5.9 nM, JAK2 IC₅₀ = 5.7 nM) . 4‑Bromo‑1‑ethanesulfonyl‑1H‑pyrazole serves as the direct synthetic precursor to this motif via Suzuki coupling, whereas the methylsulfonyl or propane‑2‑sulfonyl analogs would alter the steric and electrostatic complementarity with the kinase hinge region and are not found in any approved JAK inhibitor. Selecting the ethanesulfonyl building block therefore aligns synthetic efforts with proven, patent‑protected clinical chemotypes.

JAK inhibitor Baricitinib pharmacophore Kinase inhibitor intermediate

Application Scenarios Where 4-Bromo-1-ethanesulfonyl-1H-pyrazole Provides Measurable Advantage


Suzuki–Miyaura Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building focused libraries around the baricitinib chemotype should preferentially source 4‑bromo‑1‑ethanesulfonyl‑1H‑pyrazole over the corresponding 4‑iodo analog. The bromine atom reduces dehalogenation side reactions by ≥3‑fold compared to iodine, as demonstrated in systematic studies of halogenated pyrazole cross‑couplings . This translates to higher isolated yields, cleaner crude products, and reduced chromatography time when performing parallel synthesis of 10–100 analogs. The ethanesulfonyl group also ensures that the resulting biaryl products retain the exact pharmacophoric element present in baricitinib (JAK1 IC₅₀ = 5.9 nM) , maintaining translational relevance to the clinical candidate.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

Agrochemical discovery programs targeting fungal or insect cytochrome systems often require compounds with logP values between 1.0 and 3.0 for optimal cuticular penetration and phloem mobility. 4‑Bromo‑1‑ethanesulfonyl‑1H‑pyrazole, with a predicted XLogP ≈ 1.0–1.4 , provides an intrinsically balanced starting point that avoids the sub‑optimal permeability of the methylsulfonyl analog (XLogP ≈ 0.5–0.8) and the excessive lipophilicity of the propane‑2‑sulfonyl variant (XLogP ≈ 1.7–2.1) . This reduces the need for additional polarity‑modulating substituents in the final molecule, streamlining the iterative design‑synthesize‑test cycle.

Process Chemistry Scale‑Up for Patent‑Protected Intermediates

When scaling the synthesis of a JAK inhibitor generic or a structurally related proprietary kinase inhibitor, the direct use of 4‑bromo‑1‑ethanesulfonyl‑1H‑pyrazole as a key intermediate circumvents the need for late‑stage sulfonylation or protecting‑group manipulation. This compound is commercially available at 95% purity from multiple vendors , enabling immediate kilogram‑scale procurement without the development and validation of an in‑house N‑sulfonylation step. The avoided step reduces the overall synthetic sequence by one transformation, eliminating 2–5% cumulative yield loss and associated solvent waste in a multi‑kilogram campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-ethanesulfonyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.